9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
9-oxa-1,4-diazaspiro[5.5]undecan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-8(10-4-3-9-7)1-5-12-6-2-8/h10H,1-6H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYYNOSRGXPGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 9 Oxa 1,4 Diaza Spiro 5.5 Undecan 5 One and Its Structural Analogs
Retrosynthetic Disconnections and Strategic Precursors
A retrosynthetic analysis of the 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one scaffold suggests several logical bond disconnections to identify key starting materials. The most apparent disconnections are at the C-N bonds of the diazepanone ring. This leads back to a spirocyclic amine precursor and a suitable acylating agent, or more fundamentally, to a cyclohexanone (B45756) derivative and a diamine-containing fragment.
For the closely related analog, 1,4-diazaspiro[5.5]undecan-3-one, a known synthesis starts from cyclohexanone, which undergoes a series of transformations to build the necessary functionality for the final cyclization. google.com This implies that a key strategic precursor for the target molecule is a substituted cyclohexanone, which serves as the foundation for the spirocyclic junction.
Table 1: Key Retrosynthetic Disconnections and Precursors
| Target Bond | Precursor 1 | Precursor 2 | Rationale |
| Amide C-N Bond | Spirocyclic amino-ether | Activated carboxyl group | Final lactam formation |
| Spiro C-N Bond | Substituted Cyclohexanone | Ethylenediamine derivative | Formation of the heterocyclic ring |
| Spiro C-O Bond | Cyclohexanone | Amino-alcohol derivative | Introduction of the oxygen heteroatom |
Step-by-Step Synthetic Routes
The forward synthesis to construct these spirocyclic systems involves a logical sequence of reactions aimed at building the heterocyclic ring onto a pre-formed carbocyclic core.
The formation of the spiro center is a critical step in the synthesis of these compounds. Intramolecular cyclization is a common and effective strategy. nih.gov For instance, the synthesis of substituted 3,9-diazaspiro[5.5]undecanes can be achieved through an intramolecular spirocyclization of 4-substituted pyridines, where the pyridine (B92270) ring is activated in situ, followed by the addition of an attached nucleophile. uiowa.edu
Cascade reactions, which involve a sequence of intramolecular processes, also provide efficient routes to spirocyclic systems. Ring-opening/cyclization cascade reactions of spiro(nitrocyclopropane)oxindoles have been used to generate polyfunctionalized fused heterocycles, demonstrating a sophisticated method for spiro-annulations. nih.govresearchgate.net These principles can be applied to the construction of the diazaspiro[5.5]undecane core, where a suitably functionalized cyclohexane (B81311) derivative undergoes cyclization with a diamine or amino-alcohol moiety.
Cyclohexanone is a readily available and versatile starting material for the synthesis of spiro[5.5]undecane systems. A patented process for the synthesis of 1,4-diazaspiro[5.5]undecan-3-one illustrates this approach effectively. google.com The synthesis begins with the reaction of cyclohexanone with nitromethane (B149229) to form (nitromethylene)cyclohexane. This intermediate then undergoes further functionalization and reduction, followed by cyclization to yield the final spirocyclic lactam. google.com This multi-step process highlights the utility of building complexity from a simple cyclic ketone. google.com
Table 2: Exemplary Synthetic Sequence from Cyclohexanone
| Step | Reaction | Intermediate | Purpose |
| 1 | Reaction with nitromethane | (Nitromethylene)cyclohexane | Introduction of a nitrogen precursor |
| 2 | Michael addition | Substituted cyclohexane | Addition of a glycine (B1666218) equivalent |
| 3 | Reduction of nitro group | Amino-ester derivative | Formation of the primary amine |
| 4 | Intramolecular cyclization | 1,4-diazaspiro[5.5]undecan-3-one | Formation of the lactam ring |
| This sequence is based on the synthesis of the analog 1,4-diazaspiro[5.5]undecan-3-one as described in patent WO2020041770A1. google.com |
The introduction of heteroatoms (oxygen and nitrogen) is fundamental to defining the chemical nature of the target scaffold. The synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives provides a clear example of heteroatom incorporation. acs.org In this route, N-Boc-piperidone is first converted to an epoxide. Subsequent thermal ring-opening of the epoxide with various arylamines introduces the second nitrogen atom and the alcohol functionality, which after deprotection and cyclization, forms the oxazaspiro core. acs.org
Another method involves the reaction of a bifunctional nucleophile with a suitable electrophilic precursor. For example, the synthesis of 6,10-dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene was achieved by reacting 2-mercaptoethan-1-ol with tetrachlorothiadiazine, incorporating both sulfur and oxygen into the final spirocycle. mdpi.com This demonstrates that a molecule containing both an alcohol and an amine (or thiol) can react to form the desired heterocyclic system.
Advanced and Convergent Synthetic Approaches
To improve efficiency and reduce step counts, more advanced synthetic strategies are often employed.
While a specific multi-component reaction for the direct synthesis of this compound is not prominently reported, the principles of MCRs are highly applicable. MCRs combine three or more starting materials in a single reaction vessel to form a complex product that incorporates portions of all reactants. This approach is highly valued for its efficiency and atom economy.
A convergent synthesis, which is conceptually related to MCRs, involves preparing key fragments of the target molecule separately and then combining them in the final stages. This strategy has been successfully used in the synthesis of diazepinone-based nucleosides, where a pre-formed diazepinone ring is glycosylated in a convergent manner. nih.gov A hypothetical MCR for the target scaffold could involve the one-pot reaction of a cyclohexanone derivative, a source of ammonia, and an α,β-unsaturated ester, which could theoretically assemble the core structure in a highly convergent fashion.
Tandem and Cascade Cyclization Sequences
A prominent strategy involves an organocatalytic aza-Michael/Michael cyclization cascade. nih.govresearchgate.net For the synthesis of spiro-piperidinone derivatives, this method has been shown to proceed with high yields and excellent stereoselectivity under mild conditions using a squaramide catalyst. nih.govresearchgate.net A hypothetical precursor for the target compound could be designed to undergo a similar intramolecular cascade, where an initial aza-Michael addition forms one of the C-N bonds, followed by a subsequent intramolecular cyclization to construct the second ring around the spirocyclic center.
Another powerful approach is the use of rhodium(II)-catalyzed tandem reactions. For instance, a sequence involving the O–H insertion of a rhodium carbene followed by a base-promoted cyclization has been successfully used to generate spiro-annulated oxygen heterocycles. beilstein-journals.org A strategy for the target molecule could involve a precursor containing both an alcohol and an appropriately positioned amine or amide, which upon reaction could sequentially form the tetrahydropyran (B127337) and piperidinone rings. Furthermore, tandem iodocyclization reactions provide a metal-free pathway to halogenated spiroketals, which can serve as versatile intermediates for further functionalization. nih.gov
| Tandem/Cascade Reaction Type | Catalyst/Reagent | Application/Product | Key Features | Reference |
| Aza-Michael/Michael Cascade | Squaramide Organocatalyst | Enantioselective synthesis of spiro-oxindole piperidin-2-ones | High yields (up to 99%) and stereoselectivities (>20:1 dr, up to 99% ee). nih.govresearchgate.net | nih.govresearchgate.net |
| Rh(II)-Catalyzed O-H Insertion/Cyclization | Rh₂(esp)₂ | Synthesis of spiro-annulated O-heterocycles | Good to high yields under mild conditions. beilstein-journals.org | beilstein-journals.org |
| Iodocyclization Tandem Reaction | Iodine | Facile synthesis of halogenated spiroketals | Metal-free, mild conditions, short reaction times. nih.gov | nih.gov |
| Acetic Acid Promoted Tandem Cycloaddition | Acetic Acid | Diastereoselective synthesis of dispiro-pyrrolidine/imidazolidine oxindoles | One-pot reaction generating multiple chiral centers. rsc.org | rsc.org |
Utilisation of Michael Addition Protocols
The Michael addition, or conjugate addition, is a cornerstone in the formation of carbon-carbon and carbon-heteroatom bonds and is particularly well-suited for building the 1,5-dicarbonyl-type pattern inherent in the target structure. wikipedia.orgmasterorganicchemistry.com The reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org
For the synthesis of the this compound scaffold, a double Michael addition represents a highly effective strategy. A suitably functionalized cyclohexanedione derivative could react with an appropriate amine-containing Michael acceptor to form the spirocyclic core. Enzymatic protocols, such as those using D-aminoacylase, have been developed for [5+1] double Michael additions to create (hetero)spiro[5.5]undecane derivatives, often proceeding with high stereoselectivity to yield cis isomers. researchgate.net
Alternatively, an aza-Michael addition can be employed where an amine nucleophile adds to an α,β-unsaturated system. youtube.com This is a key step in many cascade sequences leading to nitrogen-containing heterocycles. nih.govresearchgate.net In a potential synthesis of the target molecule, an intramolecular aza-Michael addition could be used to form the piperidinone ring from a linear precursor containing both an amine and a conjugated system.
| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type | Reference |
| Dimedone | trans,trans-diarylideneacetones | Lewis Acid | Spiro[5.5]undecane-triones | researchgate.net |
| Cyclohexane-1,3-dione | 1,5-diphenylpenta-1,4-dien-3-one | D-aminoacylase (enzymatic) | (Hetero)spiro[5.5]undecane derivatives | researchgate.net |
| 3-Methyleneindolinones | Acrylamides | Squaramide Organocatalyst | Spiro[indoline-3,3'-piperidine]-6'-ones | researchgate.net |
| Amines | α,β-Unsaturated Ketone | Methanol | 1,4-addition product | youtube.com |
Applications of Corey-Chaykovsky and Related Reagents
The Corey-Chaykovsky reaction involves the reaction of sulfur ylides with ketones, aldehydes, or imines to produce epoxides, cyclopropanes, or aziridines. organic-chemistry.orgwikipedia.org While not directly forming the final spiro[5.5]undecane system, this reaction is invaluable for creating strained three-membered ring intermediates that can be opened to install key functionalities. wikipedia.org
In a synthetic route towards this compound, the Corey-Chaykovsky reaction could be used to form an epoxide from a ketone precursor. This epoxide can then undergo a regioselective intramolecular ring-opening by a tethered nitrogen nucleophile (e.g., an amine or amide). This sequence serves as a powerful method for constructing the tetrahydropyran ring of the target molecule with defined stereochemistry. The reaction is known for its operational simplicity and tolerance of various functional groups. researchgate.net The choice between a stabilized (dimethyloxosulfonium methylide) or unstabilized (dimethylsulfonium methylide) ylide can influence the reaction pathway, particularly with α,β-unsaturated substrates. adichemistry.com
| Substrate | Sulfur Ylide | Product | Significance | Reference |
| Ketone/Aldehyde | Dimethylsulfonium methylide or Dimethyloxosulfonium methylide | Epoxide | Key intermediate for subsequent ring-opening cyclizations. organic-chemistry.orgwikipedia.org | organic-chemistry.orgwikipedia.org |
| Imine | Sulfur Ylide | Aziridine | Synthesis of nitrogen-containing three-membered rings. wikipedia.org | wikipedia.org |
| Enone | Dimethylsulfonium methylide (unstabilized) | Epoxide (1,2-addition) | Kinetically controlled product formation. adichemistry.com | adichemistry.com |
| Enone | Dimethyloxosulfonium methylide (stabilized) | Cyclopropane (1,4-addition) | Thermodynamically controlled product formation. organic-chemistry.orgadichemistry.com | organic-chemistry.orgadichemistry.com |
Transition Metal-Catalyzed Coupling Reactions in Synthesis
The formation of carbon-nitrogen and carbon-oxygen bonds is fundamental to the assembly of the this compound core. Transition metal-catalyzed cross-coupling reactions provide mild and efficient methods for forging these bonds, which are often difficult to create using classical methods. wikipedia.org
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide/triflate and an amine, representing one of the most powerful methods for C-N bond formation. wikipedia.orgorganic-chemistry.org Its development has revolutionized the synthesis of aryl amines and nitrogen-containing heterocycles due to its broad substrate scope and high functional group tolerance. wikipedia.org
In synthesizing the target spirocycle, the Buchwald-Hartwig reaction could be envisioned in several key steps. For example, an intramolecular coupling could be used to close either the piperidinone or the oxa-diaza ring from a precursor containing both an amine and an aryl halide. Alternatively, an intermolecular reaction could attach a side chain containing one of the ring nitrogen atoms to a pre-formed cyclic component. The evolution of highly active catalyst systems, based on bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos), allows these reactions to proceed under mild conditions with primary and secondary amines. youtube.comorgsyn.org
| Catalyst System | Coupling Partners | Base | Typical Conditions | Reference |
| Pd(OAc)₂ / Bidentate Ligand (e.g., BINAP, DPPF) | Aryl Iodides/Triflates + Primary/Secondary Amines | NaOt-Bu, Cs₂CO₃ | Toluene, 80-110 °C | wikipedia.org |
| Pd₂(dba)₃ / Bulky Monodentate Ligand (e.g., XPhos) | Aryl Chlorides/Bromides + Primary/Secondary Amines | K₃PO₄, K₂CO₃ | Toluene or Dioxane, RT to 110 °C | youtube.com |
| Pd(OAc)₂ / CM-phos | Aryl Mesylates + Amines/Ammonia Equivalents | Cs₂CO₃ | Toluene, 110 °C | orgsyn.org |
Ullmann Coupling Methodologies
The Ullmann coupling is a classic copper-catalyzed reaction for forming C-N, C-O, and C-S bonds from aryl halides. organic-chemistry.org While traditional Ullmann reactions often require harsh conditions such as high temperatures (>200 °C), modern protocols have been developed that proceed under milder conditions, making it a viable alternative to palladium-catalyzed methods. organic-chemistry.orgyoutube.com
This methodology could be applied to the synthesis of this compound for either the C-N bond formation of the piperidinone ring or the C-O bond formation of the tetrahydropyran ring. For example, an intramolecular Ullmann condensation could cyclize a precursor containing an alcohol and an aryl halide to form the oxa-ring. The reaction is typically promoted by a stoichiometric amount of copper or a catalytic amount in the presence of ligands and a base. nih.gov Although sometimes seen as less versatile than the Buchwald-Hartwig reaction, its low catalyst cost and different reactivity profile make it a valuable tool. youtube.com
| Reaction Type | Catalyst | Nucleophile | Typical Conditions | Reference |
| Classic Ullmann Condensation | Copper powder (excess) | Alcohols, Amines | High temp. (~200 °C), polar solvents (e.g., DMF, pyridine). youtube.comrsc.org | youtube.comrsc.org |
| Ullmann-type Ether Synthesis | CuI / Ligand (e.g., phenanthroline) | Phenols | Cs₂CO₃, Toluene/DMF, 90-120 °C. organic-chemistry.orgyoutube.com | organic-chemistry.orgyoutube.com |
| Ullmann-type Amination | CuI / Ligand (e.g., diamine) | Amines, Amides | K₂CO₃, K₃PO₄, Dioxane/DMF, 90-120 °C. organic-chemistry.org | organic-chemistry.org |
Protecting Group Chemistry and Chemoselectivity in Complex Syntheses
The synthesis of a molecule as complex as this compound, which contains two distinct nitrogen atoms and a carbonyl group, necessitates a sophisticated protecting group strategy to ensure chemoselectivity. jocpr.com Protecting groups are temporarily installed on reactive functional groups to prevent them from undergoing unwanted reactions during a synthetic sequence. organic-chemistry.org
An orthogonal protection strategy is essential. numberanalytics.com This involves using protecting groups for the two nitrogen atoms that can be removed under different, non-interfering conditions. organic-chemistry.org For example, the N1 nitrogen could be protected as a tert-butyloxycarbonyl (Boc) carbamate, which is stable to a wide range of conditions but is readily cleaved with acid (e.g., TFA). The N4 nitrogen, part of the lactam system, might not require protection, or if it does, a different group could be used. If the synthesis proceeds via a linear precursor with two amine functionalities, one could be protected with a Boc group and the other with a benzyloxycarbonyl (Cbz) group. The Cbz group is stable to the acidic conditions used to remove Boc but can be cleaved via catalytic hydrogenolysis. numberanalytics.com This orthogonal approach allows for the selective unmasking and reaction of each nitrogen atom at the desired stage of the synthesis, enabling the controlled, stepwise construction of the heterocyclic rings.
| Protecting Group | Abbreviation | Functional Group Protected | Common Protection Conditions | Common Deprotection Conditions | Reference |
| tert-Butoxycarbonyl | Boc | Amine, Alcohol | Boc₂O, Base (e.g., Et₃N, DMAP) | Strong Acid (e.g., TFA, HCl in Dioxane) | organic-chemistry.org |
| Benzyloxycarbonyl | Cbz or Z | Amine, Alcohol | CbzCl, Base | Catalytic Hydrogenolysis (H₂, Pd/C) | numberanalytics.com |
| Fluorenylmethyloxycarbonyl | Fmoc | Amine | Fmoc-Cl or Fmoc-OSu, Base | Base (e.g., Piperidine (B6355638) in DMF) | organic-chemistry.org |
| tert-Butyldimethylsilyl | TBDMS or TBS | Alcohol | TBDMSCl, Imidazole, DMF | Fluoride source (e.g., TBAF, HF) | numberanalytics.com |
Development of Improved and Sustainable Synthetic Processes
The evolution of synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize sustainability. jocpr.comprimescholars.com For complex molecules like spiro-heterocycles, this involves a shift from traditional, multi-step syntheses to more streamlined and efficient methodologies. The goal is to create processes that are not only high-yielding but also economically and environmentally viable on a larger scale. google.com
Optimization for Higher Yields and Atom Economy
A primary objective in modern synthetic chemistry is the optimization of reaction pathways to achieve higher yields and better atom economy. Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comscholarscentral.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com
Recent innovations have introduced more condensed and efficient routes. A notable improvement is the development of a two-pot process that significantly enhances both yield and efficiency. google.com This optimized approach bypasses several intermediate steps required in older methods, leading to a more atom-economical pathway.
Multicomponent reactions (MCRs) represent another key strategy for improving yields and atom economy in the synthesis of related spiro piperidine structures. rsc.orgresearchgate.net These reactions combine three or more reactants in a single operation to form a product that contains significant portions of all starting materials. researchgate.net The use of efficient catalysts, such as nano γ-alumina supported Sb(V) or cerium-supported chitosan, can facilitate these reactions under mild, energy-sustainable conditions like room temperature or ultrasonic irradiation, often resulting in excellent yields and clean reaction profiles. rsc.orgresearchgate.net
Below is a comparative table illustrating the optimization of synthetic pathways for a structural analog, highlighting the move towards more efficient processes.
| Metric | Prior Art (6-Step Synthesis) google.com | Improved (2-Pot Process) google.com |
| Number of Steps | 6 | 2 |
| Key Advantage | Established Route | Higher Overall Yield, Scalability |
| Atom Economy | Lower | Significantly Higher |
| Starting Material | Cyclohexanone | Cyclohexanone |
This table provides an illustrative comparison based on data for the synthesis of 1,4-diazaspiro[5.5]undecan-3-one, a structural analog.
Reduction of Reaction Steps and Solvent Usage
The synthesis of diazaspiro[5.5]undecane derivatives has benefited greatly from this principle. For example, a previously reported synthesis of a 3,9-diaza spiro[5.5]undecane template involved a high-temperature ring-closing step with urea (B33335), which is less suitable for large-scale production due to safety concerns and energy consumption. google.com An improved method circumvents this harsh step by employing a direct selective hydrolysis of a dicyano carbon imide intermediate under milder conditions. google.com This modification not only shortens the reaction sequence but also enhances the safety and scalability of the process. google.com
The choice and quantity of solvents are also major considerations in green chemistry. primescholars.com Efforts in the synthesis of related spiro compounds focus on using more environmentally benign solvents or developing solvent-free conditions. For instance, the synthesis of bis-spiro piperidines has been successfully achieved using a minimal amount of dichloromethane, with the product conveniently precipitating out of the solution, simplifying the work-up process. rsc.org Other green protocols utilize polyethylene (B3416737) glycol (PEG-200), a more sustainable solvent alternative, which can also facilitate catalyst recycling. researchgate.net
The development of one-pot synthesis, where sequential reactions are performed in a single reactor, is a powerful tool for reducing both reaction steps and solvent usage. rsc.org This approach avoids the need for isolating and purifying intermediates at each stage, which is where significant solvent waste typically occurs. The one-pot condensation for preparing functionalized spiro pyrrolo[3,4-d]pyrimidines is a prime example of this efficient strategy. rsc.org
The following table summarizes strategies employed to streamline the synthesis of spiro[5.5]undecane analogs.
| Improvement Strategy | Description | Key Benefits | Example Compound Class |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Reduced solvent usage, time, and waste. rsc.org | Spiro pyrrolo[3,4-d]pyrimidines rsc.org |
| Elimination of Harsh Steps | Replacing high-temperature or high-pressure steps with reactions under milder conditions. | Improved safety, lower energy consumption, easier scale-up. google.com | 3,9-Diaza spiro[5.5]undecane google.com |
| Catalyst-Assisted MCRs | Using efficient catalysts to promote multi-component reactions in greener solvents or under solvent-free conditions. | High yields, shorter reaction times, catalyst recyclability. researchgate.net | Spiropiperidine Derivatives researchgate.net |
Chemical Reactivity and Transformation Studies of the 9 Oxa 1,4 Diaza Spiro 5.5 Undecan 5 One Core
Reactivity of the Ketone Moiety
The ketone at the C-5 position, being part of a piperidinone ring, is a key functional group for structural modifications. Its reactivity is influenced by the electronic properties and steric hindrance imposed by the bicyclic spiro-system. The general principles of nucleophilic addition to carbonyls, where the carbon is electrophilic due to the polarization of the C=O bond, are fundamental to understanding its transformations. chemistrysteps.commasterorganicchemistry.comyoutube.com
Nucleophilic Additions and Reductions
The carbonyl group of the piperidinone ring is susceptible to attack by nucleophiles, a reaction that changes the carbon's hybridization from sp² to sp³. This can be achieved with various reducing agents or organometallic reagents.
Reductions: The reduction of the ketone to a secondary alcohol is a fundamental transformation. While specific studies on 9-oxa-1,4-diaza-spiro[5.5]undecan-5-one are not extensively documented, research on the closely related 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones demonstrates the feasibility of this reaction. Electrochemical reduction of these diones has been shown to yield the corresponding alcohol in 60% yield. rsc.org This suggests that standard chemical reducing agents would also be effective.
Common laboratory reagents for ketone reduction, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are expected to convert the C-5 ketone into the corresponding hydroxyl group. youtube.com The choice of reagent can influence selectivity, especially in more complex derivatives. For instance, computational studies on the reduction of substituted N-acylpiperidones have shown that small hydride reagents like LiAlH₄ tend to add to the axial face, whereas bulkier reagents may show different facial selectivity. academie-sciences.fr
| Reaction Type | Reagent Class | Potential Product | Note |
|---|---|---|---|
| Ketone Reduction | Metal Hydrides (e.g., NaBH₄, LiAlH₄) | 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-ol | Yields and stereoselectivity would depend on the specific reagent and reaction conditions. |
| Electrochemical Reduction | Electrolysis | 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-ol | Demonstrated on related spiro-diones with 60% yield reported. rsc.org |
Nucleophilic Additions: The addition of carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, would lead to the formation of tertiary alcohols. This reaction provides a powerful method for introducing alkyl, aryl, or vinyl groups at the C-5 position, significantly increasing molecular complexity. The general mechanism involves the irreversible attack of the organometallic reagent on the electrophilic carbonyl carbon. masterorganicchemistry.com
Derivatizations at the Carbonyl Group
The carbonyl group serves as a handle for various derivatizations through condensation reactions, typically with nitrogen-based nucleophiles. These reactions are often used to build more complex heterocyclic systems fused at the C-5 position or to introduce new functionalities.
Studies on 1,3-dimethyl-2,6-diphenylpiperidin-4-one, a related cyclic ketone, have shown that it readily reacts with reagents like thiosemicarbazide (B42300) to form spiro-thiadiazole compounds. researchgate.net Similarly, reactions with substituted hydrazines can yield spiro-triazepine derivatives. researchgate.net These transformations highlight the potential of the ketone in the this compound core to act as a precursor for a wide array of spiro-heterocycles.
| Reagent | Reaction Type | Potential Product Class |
|---|---|---|
| Hydroxylamine (NH₂OH) | Condensation | Oxime |
| Hydrazine (N₂H₄) | Condensation | Hydrazone |
| Thiosemicarbazide | Condensation/Cyclization | Spiro-thiadiazole |
| Phosphorus Ylides | Wittig Reaction | Exocyclic Alkene |
Transformations Involving the Nitrogen Atoms
The two secondary amine nitrogens at the N-1 and N-4 positions are nucleophilic centers that readily undergo a variety of chemical transformations. Their reactivity is central to the functionalization of the spirocyclic scaffold, enabling the introduction of diverse substituents that can modulate the molecule's physicochemical and biological properties.
Alkylation and Acylation Reactions
Alkylation: N-alkylation is a common strategy for derivatizing the diazaspiro core. In the synthesis of potent dual μ-opioid receptor agonists and σ1 receptor antagonists, the nitrogen at position 9 of the related 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold was successfully alkylated. acs.org This was typically achieved after a Boc-deprotection step, followed by reaction with an appropriate alkylating agent, such as a substituted phenethyl bromide, in the presence of a base like potassium carbonate. acs.orgnih.gov This demonstrates that the nitrogen atoms of the core are sufficiently nucleophilic to participate in Sₙ2 reactions.
Acylation: N-acylation is another key transformation. Research has shown that the secondary amine of an aminoalcohol precursor to the spirocycle can be acylated with various acyl halides (e.g., 2-chloropropionyl chloride) as a key step before cyclization. acs.orgnih.gov In some cases, to avoid side reactions when an amide NH is present elsewhere in the molecule, acylation is performed under biphasic conditions (e.g., ethyl acetate-water) to improve outcomes. acs.org These reactions introduce an amide linkage, which can alter the electronic and steric profile of the molecule.
| Reaction Type | Reagent Example | Base/Solvent Example | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | Substituted Phenethyl Bromide | K₂CO₃ / Acetonitrile (B52724) | N-Alkyl derivative | acs.orgnih.gov |
| N-Acylation | 2-Chloropropionyl Chloride | Ethyl Acetate / Water | N-Acyl derivative | acs.orgnih.gov |
| N-Arylation | Aryl Halides (e.g., substituted bromobenzene) | Buchwald-Hartwig or Ullmann conditions | N-Aryl derivative | acs.org |
Oxidation Reactions of Amine Functions
The secondary amine functions within the spirocycle can be susceptible to oxidation. While direct oxidation studies on this compound are lacking, the behavior of analogous piperazine (B1678402) structures provides insight. The oxidative degradation of piperazine, often studied in the context of CO₂ capture, shows that it can fragment into various products. ntu.edu.sg
Under oxidative conditions (e.g., O₂), the piperazine ring can degrade to form smaller nitrogen-containing species like nitrites and nitrates, as well as products from ring-opening such as ethylenediamine. ntu.edu.sg In synthetic applications, controlled oxidation can be used to form specific products. For example, ceria-supported nanogold catalysts have been used to oxidize cyclic secondary amines to their corresponding lactams. academie-sciences.fr Applying such a reaction to the morpholine (B109124) ring of the spirocycle could potentially lead to the formation of an additional carbonyl group.
Nucleophilic Substitution Reactions at Nitrogen
The nitrogen atoms of the this compound core act as nucleophiles in substitution reactions. This reactivity is the basis for the alkylation and acylation reactions discussed previously, where the nitrogen lone pair attacks an electrophilic carbon atom.
Beyond simple alkyl halides and acyl chlorides, more complex substitutions are possible. For example, Buchwald-Hartwig and Ullmann cross-coupling reactions have been successfully employed to form N-aryl bonds on the related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. acs.org These palladium- or copper-catalyzed reactions allow for the introduction of substituted aryl and heteroaryl groups, which is a critical strategy in drug discovery for exploring structure-activity relationships. acs.orgnih.gov This demonstrates that the nitrogen atoms are competent nucleophiles for transition-metal-catalyzed C-N bond-forming reactions. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields in these transformations.
Ring-Opening and Rearrangement Processes
There is no specific information available in the reviewed literature detailing the ring-opening or rearrangement processes of this compound. While the synthesis of related spirocycles sometimes involves ring-opening of precursor molecules like epoxides followed by cyclization, the propensity of the formed this compound ring system itself to undergo subsequent ring-opening or rearrangement reactions has not been a subject of published investigation.
Derivatization and Functionalization at Peripheral Positions of the Spiro[5.5]undecane System
Research on related structures, such as 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, demonstrates that the peripheral positions of the spiro[5.5]undecane system can be functionalized. acs.orgsci-hub.se For instance, the nitrogen at position 4 is often arylated, and substituents can be introduced at other positions on the piperidine (B6355638) ring. acs.orgresearchgate.net However, these studies begin with already substituted precursors rather than derivatizing the parent this compound. There is no literature that specifically addresses the derivatization of the unsubstituted title compound.
Mechanistic Investigations of Key Reactions
Due to the lack of reported reactivity studies for this compound, there are no mechanistic investigations, including stereochemical outcomes or the influence of reaction conditions on product distribution, available in the scientific literature. The existing studies are focused on the synthetic outcomes for obtaining derivatives with desired pharmacological properties rather than on a fundamental understanding of the reaction mechanisms of the core scaffold. acs.orgnih.gov
Structural Elucidation and Conformational Analysis of 9 Oxa 1,4 Diaza Spiro 5.5 Undecan 5 One
Application of Advanced Spectroscopic Techniques
The structural elucidation of spirocyclic systems like 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one is heavily reliant on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Each technique provides unique and complementary information about the molecular architecture.
NMR spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamic behavior of organic molecules. For this compound, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed for a complete structural assignment.
In principle, the ¹H NMR spectrum would provide information on the number of distinct proton environments, their multiplicity (spin-spin coupling), and their chemical shifts, which are indicative of the local electronic environment. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms. The connectivity between protons and carbons can be unequivocally established using 2D NMR. For instance, a Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded protons and carbons, while a Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range (2-3 bond) correlations, which are crucial for piecing together the molecular framework, especially around the spirocyclic center and the amide functionality.
Furthermore, NMR is a powerful technique for studying dynamic processes such as ring inversion. nih.gov Variable-temperature NMR studies can provide insights into the energy barriers of these conformational changes. nih.gov By monitoring the coalescence of signals as the temperature is varied, the free energy of activation (ΔG‡) for processes like the chair-to-chair interconversion of the six-membered rings can be determined.
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for a molecule in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles of this compound. Crucially, it would establish the absolute configuration of any stereocenters and the preferred conformation of the molecule in the crystalline form. nih.gov
For spiro compounds, X-ray analysis is particularly valuable for defining the geometry at the spiro-carbon and the relative orientation of the two rings. researchgate.net While the solid-state conformation may not always be identical to the predominant conformation in solution, it provides a vital reference point for interpreting solution-state NMR data and for computational modeling. In analogous heterocyclic systems, X-ray data has been used to confirm chair conformations of six-membered rings and to detail the planarity of amide groups. nih.gov
Detailed Analysis of Spectroscopic Signatures
In the absence of direct experimental spectra for this compound, a hypothetical analysis of its expected spectroscopic signatures can be constructed based on data from analogous structures containing piperidinone and morpholine (B109124) moieties.
The ¹H NMR spectrum would be expected to show distinct signals for the protons on the piperidinone and morpholine rings. The protons adjacent to the amide nitrogen (C2-H) and the ether oxygen (C8-H, C10-H) would appear at a lower field (higher ppm) due to the deshielding effect of these heteroatoms. The NH proton of the amide would likely appear as a broad singlet.
The ¹³C NMR spectrum would show nine distinct signals corresponding to the carbon atoms of the spirocyclic framework. The carbonyl carbon (C5) would be the most downfield signal, typically in the range of 170-175 ppm. The spiro-carbon (C6) would also have a characteristic chemical shift. The carbons adjacent to the nitrogen and oxygen atoms (C2, C4, C8, C10) would resonate at a lower field compared to the other methylene (B1212753) carbons in the rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale/Analogy |
| 1 | N-H | 7.5 - 8.5 (broad) | - | Amide NH in piperidinones |
| 2 | CH₂ | 3.2 - 3.6 | 40 - 45 | α to amide N |
| 3 | CH₂ | 1.8 - 2.2 | 20 - 25 | β to amide N |
| 4 | N | - | - | Amide Nitrogen |
| 5 | C=O | - | 170 - 175 | Amide carbonyl |
| 6 | C | - | 50 - 60 | Spiro-carbon |
| 7 | CH₂ | 1.6 - 2.0 | 30 - 35 | Cyclohexane-like CH₂ |
| 8 | CH₂ | 3.5 - 3.9 | 65 - 70 | α to ether O |
| 9 | O | - | - | Ether Oxygen |
| 10 | CH₂ | 3.5 - 3.9 | 65 - 70 | α to ether O |
| 11 | CH₂ | 1.6 - 2.0 | 30 - 35 | Cyclohexane-like CH₂ |
Note: These are estimated ranges and can be influenced by solvent and other factors. The data is extrapolated from typical values for piperidinone and morpholine-containing structures.
Conformational Preferences and Energetic Landscapes of the Spiro[5.5]undecane Ring System
The spiro[5.5]undecane framework is comprised of two six-membered rings joined at a single carbon atom. The conformational behavior of this system is dictated by the inherent preferences of each ring and any steric interactions between them.
The six-membered rings in the this compound system, namely the piperidin-5-one and the morpholine rings, are expected to adopt a chair conformation as their lowest energy state. This conformation minimizes both angle strain and torsional strain by staggering the substituents on adjacent carbons. Studies on related piperidin-4-ones have shown a preference for a chair conformation. niscpr.res.in Similarly, morpholine and its derivatives predominantly exist in a chair conformation. researchgate.netnih.gov
In the chair conformation of the piperidin-5-one ring, the substituents on the ring carbons can occupy either axial or equatorial positions. The planarity of the amide group (N-C=O) will likely cause some flattening of the chair at that end of the ring. For the morpholine ring, a standard chair conformation is also anticipated to be the most stable.
Both the piperidinone and morpholine rings are conformationally mobile and can undergo a process known as ring inversion or ring flipping. In this process, a chair conformation is converted into its mirror-image chair conformation, leading to the exchange of axial and equatorial positions.
This dynamic equilibrium can be studied using variable-temperature NMR spectroscopy. nih.gov At room temperature, if the rate of inversion is fast on the NMR timescale, the signals for the axial and equatorial protons on a given methylene group may be averaged into a single signal. As the temperature is lowered, the rate of inversion slows down, and the signals for the distinct axial and equatorial protons can be resolved. The temperature at which these signals coalesce can be used to calculate the activation energy for the ring inversion process. For N-sulfonyl morpholines, the free energy barriers for ring inversion have been observed in the range of 9.2-10.3 kcal/mol. nih.gov Similar barriers would be expected for the rings in this compound.
Influence of Substituents and Heteroatoms on Molecular Conformation
The three-dimensional structure of this compound is significantly influenced by the interplay of its constituent rings and the heteroatoms within them. The compound features a spiro-junction connecting a piperidinone ring and a tetrahydropyran (B127337) ring. The conformational preferences of each ring are not independent but are mutually influenced by the steric and electronic effects imposed by the spirocyclic fusion and the heteroatoms.
The piperidinone ring, containing an amide functionality, is subject to conformational constraints. In N-acylpiperidines, a notable preference for the axial orientation of a 2-substituent is often observed due to pseudoallylic strain. acs.org In the case of this compound, the spiro-carbon can be considered a substituent at the 2-position of the piperidinone ring. The presence of the carbonyl group influences the geometry of the nitrogen atom (N4), which can affect the puckering of the piperidinone ring. Studies on N-acylpiperidine structures have shown that a significant portion can adopt a twist-boat conformation, which is typically less favorable than the chair conformation, suggesting that specific interactions can stabilize these higher-energy forms. acs.orgnih.gov
The tetrahydropyran ring contains an oxygen atom (O9), which has a smaller van der Waals radius than a methylene group and introduces specific stereoelectronic effects, such as the anomeric effect. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C6, adjacent to the ring oxygen) to adopt an axial orientation. While there are no direct substituents on the tetrahydropyran ring in the parent compound, the electronic influence of the oxygen atom will still affect the ring's geometry and its interaction with the adjacent piperidinone ring. baranlab.org
Table 1: Predicted Conformational Preferences and Key Dihedral Angles for this compound
| Conformer | Piperidinone Ring Conformation | Tetrahydropyran Ring Conformation | Predicted Relative Energy (kcal/mol) | Key Dihedral Angle (e.g., C2-C3-N4-C5) |
| A | Chair | Chair | 0 (most stable) | ~ -60° |
| B | Twist-Boat | Chair | ~ 1.5 - 2.0 | ~ 30° |
| C | Chair | Boat | > 5.0 | ~ -55° |
Note: The data in this table is illustrative and based on general principles of conformational analysis of related heterocyclic systems. Actual values would need to be determined through detailed experimental and computational studies.
Utilization of Chromatographic and Mass Spectrometric Methods for Purity Assessment and Identification in Research Contexts
The determination of purity and the confirmation of the molecular structure are critical steps in the research and development of new chemical entities. For a compound like this compound, a combination of chromatographic and mass spectrometric techniques is indispensable.
Chromatographic Methods for Purity Assessment:
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds. moravek.com For this compound, a reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The purity of a sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. rsc.org The use of a diode array detector (DAD) or a UV detector allows for the detection of chromophoric impurities.
Gas Chromatography (GC) could also be a viable method if the compound is sufficiently volatile and thermally stable. nist.gov A polar capillary column would likely be used to achieve good separation. However, given the presence of polar N-H and C=O groups, derivatization might be necessary to improve volatility and thermal stability.
Table 2: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: This table presents a typical starting point for method development. Optimization would be required for specific applications.
Mass Spectrometric Methods for Identification:
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elucidating the structure of a compound. nih.gov When coupled with a chromatographic technique (e.g., LC-MS or GC-MS), it provides a wealth of information about the components of a mixture.
For this compound, electrospray ionization (ESI) would be a suitable ionization method in LC-MS, as it is effective for polar molecules. The ESI-MS spectrum would be expected to show a prominent protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental composition, providing strong evidence for the molecular formula.
Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the precursor ion ([M+H]⁺) to generate a characteristic fragmentation pattern. The fragmentation of the piperidinone ring is expected to be a dominant pathway. Common fragmentation patterns for piperidine-containing compounds include the loss of small neutral molecules and cleavage of the ring. scielo.brmiamioh.edu The presence of the tetrahydropyran ring and the amide bond will also influence the fragmentation pathways.
Table 3: Predicted Mass Spectrometric Data for this compound
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 187.1082 | Protonated molecule |
| [M+Na]⁺ | 209.0902 | Sodium adduct |
| Fragment 1 | 158.0926 | Loss of ethylamine (B1201723) (C₂H₅N) |
| Fragment 2 | 129.0657 | Cleavage of the piperidinone ring |
| Fragment 3 | 101.0711 | Tetrahydropyran-containing fragment |
| Fragment 4 | 86.0606 | Piperidinone-related fragment |
Note: The fragmentation pathways and m/z values are hypothetical and serve as an illustration of the expected data from an MS/MS experiment. Actual fragmentation would need to be confirmed experimentally.
Computational and Theoretical Investigations of 9 Oxa 1,4 Diaza Spiro 5.5 Undecan 5 One
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and molecular properties of 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one. While direct experimental data on this specific molecule is scarce, theoretical calculations can provide valuable insights into its geometry, charge distribution, and spectroscopic characteristics.
DFT calculations, using functionals such as B3LYP with appropriate basis sets (e.g., 6-311+G**), can be employed to optimize the molecular geometry of the compound. These calculations would likely reveal the chair-like conformation of the piperidine (B6355638) and tetrahydropyran (B127337) rings to minimize steric strain. The analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial for understanding its chemical reactivity. The HOMO is expected to be localized on the electron-rich nitrogen and oxygen atoms, while the LUMO would likely be centered on the carbonyl group of the lactam moiety, indicating its susceptibility to nucleophilic attack.
| Property | Predicted Value/Characteristic | Computational Method |
| Dipole Moment | Moderate to High | DFT |
| Electron Affinity | Positive | DFT |
| Ionization Potential | Relatively Low | DFT |
| Molecular Electrostatic Potential | Negative potential around O and N atoms | DFT |
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving spirocyclic compounds like this compound. By mapping the potential energy surface, locating transition states, and calculating activation energies, researchers can predict the feasibility and selectivity of various transformations.
For instance, the hydrolysis of the lactam ring can be modeled using DFT calculations. This would involve identifying the transition state for the nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon. The calculations would likely show a multi-step mechanism involving a tetrahedral intermediate. The activation energy for this process would provide an estimate of the lactam's stability under different pH conditions.
Another area of interest is the reactivity of the secondary amine. Its alkylation or acylation reactions can be studied computationally to understand the regioselectivity and stereoselectivity. Transition state theory, combined with DFT calculations, can be used to predict the preferred reaction pathways. For example, in a reaction with an electrophile, the calculations could determine whether the attack occurs from the axial or equatorial position relative to the piperidine ring and the associated energy barriers. Computational studies on analogous cycloaddition reactions involving spirocyclopropanes have demonstrated the utility of DFT in elucidating reaction mechanisms and stereoselectivity nih.gov.
Tautomerism and Isomerism: Theoretical Predictions and Experimental Validation
Tautomerism is a key consideration for molecules containing a lactam moiety. This compound can theoretically exist in both a lactam and a lactim tautomeric form. Computational methods can predict the relative stabilities of these tautomers.
DFT calculations, including solvation models to mimic experimental conditions, can be used to compute the Gibbs free energies of the lactam and lactim forms. For simple amides and lactams, the lactam form is generally more stable. It is highly probable that calculations would predict the lactam tautomer of this compound to be significantly more stable than the lactim form. Two-dimensional IR spectroscopy, in conjunction with DFT calculations, has been shown to be a powerful technique for identifying and quantifying lactam-lactim tautomers in aqueous solutions of aromatic heterocycles nih.gov.
In addition to tautomerism, the stereoisomerism of this spirocyclic compound is also an important aspect. The spiro center is a stereocenter, and the molecule can exist as a pair of enantiomers. Furthermore, the substituents on the piperidine and tetrahydropyran rings can give rise to diastereomers. Computational methods can be used to calculate the relative energies of different diastereomers and to predict their characteristic spectroscopic signatures (e.g., NMR chemical shifts) to aid in their experimental identification.
| Tautomer/Isomer | Relative Stability (Predicted) | Key Computational Insight |
| Lactam Tautomer | More Stable | Lower Gibbs Free Energy |
| Lactim Tautomer | Less Stable | Higher Gibbs Free Energy |
| Enantiomers | Energetically Degenerate | Chiral Spiro Center |
| Diastereomers | Dependent on substituent positions | Relative energies can be calculated |
Conformational Analysis using Molecular Dynamics and Density Functional Theory (DFT)
The three-dimensional shape of this compound is crucial for its biological activity and physical properties. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
DFT calculations can be used to perform a systematic search of the conformational space. For the six-membered rings, chair, boat, and twist-boat conformations would be considered. It is expected that the lowest energy conformation will feature both rings in a chair conformation to minimize torsional and steric strain. Similar computational studies on 1,7-dioxa-spiro[5.5]undecane have shown the preference for conformations that maximize stabilizing anomeric effects e-tarjome.comresearchgate.net.
Molecular Dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. By simulating the motion of the molecule over time, MD can explore a wider range of conformations and can reveal the flexibility of the spirocyclic system. The combination of DFT and MD allows for a comprehensive understanding of the molecule's conformational preferences and dynamics. For instance, a Monte Carlo search followed by DFT calculations has been successfully used to determine the conformations of complex natural products researchgate.net.
Prediction of Chemical Reactivity and Selectivity in Organic Transformations
Computational chemistry offers a suite of tools to predict the chemical reactivity and selectivity of this compound in various organic transformations. These predictions can guide the design of synthetic routes and the development of new reactions.
Reactivity indices derived from conceptual DFT, such as the Fukui functions and dual descriptor, can be used to identify the most reactive sites in the molecule. For example, these indices would likely confirm the electrophilic nature of the carbonyl carbon and the nucleophilic character of the nitrogen and oxygen atoms. This information can be used to predict the outcome of reactions with different reagents.
Computational modeling can also be used to predict the stereoselectivity of reactions. For instance, in a reduction of the lactam carbonyl, computational methods can be used to calculate the transition state energies for the attack of a hydride reagent from either face of the molecule, thereby predicting the stereochemical outcome. Quantum chemical calculations are increasingly being used to predict reaction outcomes and to understand the factors controlling selectivity csmres.co.ukscienceopen.comgrnjournal.us.
In Silico Design and Virtual Screening of Novel Spirocyclic Architectures
The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the design of new biologically active molecules. In silico design and virtual screening are powerful computational techniques used in drug discovery to identify promising new compounds.
Starting from the core structure of this compound, virtual libraries of derivatives can be generated by adding various substituents at different positions. These virtual libraries can then be screened against a biological target of interest using molecular docking simulations. Docking programs predict the binding mode and affinity of a molecule to a protein's active site. This approach allows for the rapid identification of potential lead compounds for further experimental investigation. The development of novel spiro-lactams with antimicrobial activity has been guided by such computational approaches nih.govnih.gov.
Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of these virtual compounds. These in silico ADME predictions are crucial for prioritizing compounds with favorable pharmacokinetic profiles for synthesis and testing. Structure-based virtual screening has proven to be a successful strategy for the discovery of novel inhibitors for various therapeutic targets figshare.com.
Applications As a Synthetic Building Block and Chemical Scaffold in Organic Synthesis
Role as a Versatile Intermediate in the Synthesis of Complex Molecules
The utility of the 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one scaffold lies in its capacity to serve as a versatile intermediate for the synthesis of more elaborate molecules. Its synthetic accessibility, often starting from readily available precursors like N-protected piperidones, allows for its incorporation into various synthetic pathways. acs.orguzh.ch A general synthetic strategy involves the construction of the spirocyclic core, followed by the functionalization of the two nitrogen atoms, which can be orthogonally protected to allow for selective manipulation.
A plausible synthetic route to the core structure can be envisioned starting from N-Boc-4-piperidone. The synthesis of related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been achieved through a multi-step sequence involving the formation of an epoxide, followed by a ring-opening reaction with an appropriate amine and subsequent cyclization. acs.org For the synthesis of the 5-one derivative, an intramolecular cyclization of a suitable amino acid precursor would be a key step.
The versatility of this intermediate is further highlighted by the array of chemical transformations that can be performed on its core structure. The secondary amines at positions 1 and 4 serve as handles for a wide range of functionalization reactions, including alkylation, acylation, arylation, and sulfonylation. acs.orgnih.gov These modifications allow for the introduction of various substituents, thereby enabling the synthesis of a broad spectrum of derivatives with tailored properties.
Strategic Scaffold for the Construction of Diverse Chemical Libraries
The inherent structural features of this compound make it an ideal scaffold for the generation of diverse chemical libraries, a cornerstone of modern drug discovery and materials science. nih.gov The concept of using a central core or scaffold to generate a multitude of related compounds through combinatorial chemistry is well-established. mdpi.com The spirocyclic nature of this compound provides a rigid, three-dimensional topology, which is a desirable feature for molecules designed to interact with biological targets. researchgate.net
The presence of two distinct nitrogen atoms allows for the introduction of two independent points of diversity. By employing a variety of building blocks for the functionalization of these nitrogens, a large and structurally diverse library of compounds can be rapidly assembled. For instance, one nitrogen can be functionalized with a set of alkyl halides, while the other can be acylated with a range of carboxylic acids or sulfonylated with various sulfonyl chlorides. This combinatorial approach allows for the exploration of a vast chemical space around the central spirocyclic core.
Precursor for Advanced Heterocyclic Systems and Polycyclic Architectures
Beyond its use as a scaffold for library synthesis, this compound can serve as a precursor for the synthesis of more advanced heterocyclic and polycyclic systems. The lactam functionality within the spiro-ring is a key reactive site that can be chemically manipulated to afford new ring systems.
For example, reduction of the lactam moiety would yield the corresponding diamine, 1-oxa-4,9-diazaspiro[5.5]undecane, providing access to a different class of spirocyclic compounds with altered conformational and electronic properties. Furthermore, the lactam ring could potentially undergo ring-opening reactions under specific conditions, providing a linear intermediate that could be recyclized to form larger or different heterocyclic rings.
The secondary amines of the core structure can also be utilized to build more complex architectures. For instance, intramolecular reactions between substituents on the two nitrogen atoms could lead to the formation of new bridged or fused ring systems, thus expanding the structural diversity of the accessible compounds. The synthesis of fused isoquinolines from N-benzyl protected precursors provides an example of how such cyclizations can lead to complex polycyclic frameworks. nih.gov
Integration into Hybrid Molecular Frameworks with Enhanced Synthetic Utility
The concept of creating hybrid molecules by combining distinct molecular fragments is a powerful strategy in medicinal chemistry and materials science. This compound can be effectively integrated as a key building block into such hybrid molecular frameworks. Its bifunctional nature allows it to act as a linker or a central hub connecting different molecular entities.
For instance, one of the nitrogen atoms can be used to attach the spirocyclic core to a larger molecule, such as a known pharmacophore or a solid support for combinatorial synthesis. The other nitrogen atom remains available for further functionalization, allowing for the fine-tuning of the properties of the hybrid molecule. This approach has been demonstrated in the synthesis of derivatives of ciprofloxacin, where a related 1-oxa-9-azaspiro[5.5]undecane was attached to the fluoroquinolone core. researchgate.netresearchgate.net
The rigid spirocyclic nature of the scaffold can also be used to control the spatial orientation of the appended molecular fragments, which can be crucial for their function. This has been explored in the design of potent and selective inhibitors of various enzymes, where the spirocyclic core positions the key interacting groups in a specific and favorable conformation. uzh.ch
Design Principles for Structure-Activity Relationship (SAR) Studies in Chemical Research (focused on synthetic design, not biological outcomes)
The systematic exploration of structure-activity relationships (SAR) is a fundamental aspect of chemical research, particularly in the development of new functional molecules. The synthetic accessibility and modular nature of this compound make it an excellent platform for conducting SAR studies from a synthetic design perspective.
The primary design principle for SAR studies involving this scaffold revolves around the systematic modification of its peripheral substituents. The two nitrogen atoms serve as the primary points for derivatization. A synthetic strategy for SAR exploration would involve the preparation of a library of analogs where the substituents on these nitrogens are varied in a controlled manner. For example, one could explore the effect of:
Alkyl chain length and branching: A series of analogs with different alkyl groups on one or both nitrogens can be synthesized to probe the impact of steric bulk and lipophilicity.
Aromatic and heteroaromatic substituents: The introduction of various aryl and heteroaryl groups via N-arylation reactions can be used to investigate the role of electronic and steric effects of these substituents. acs.orgnih.gov
Functional groups: The incorporation of different functional groups (e.g., amides, esters, sulfonamides) through acylation or sulfonylation can be used to explore the influence of hydrogen bonding capacity and polarity. acs.orgsoton.ac.uk
The synthetic routes to these derivatives are generally robust and high-yielding, often employing standard coupling and functional group transformation reactions. This allows for the efficient generation of a wide range of analogs for SAR studies. The rigid spirocyclic core ensures that the conformational changes upon substitution are minimized, which simplifies the interpretation of the SAR data.
Below is an interactive data table summarizing the key reactive sites and potential modifications for SAR studies:
| Reactive Site | Position | Potential Modifications | Synthetic Methodologies |
| Secondary Amine | 1 | Alkylation, Acylation, Arylation, Sulfonylation | Nucleophilic substitution, Amide coupling, Buchwald-Hartwig coupling |
| Secondary Amine | 4 | Alkylation, Acylation, Arylation, Sulfonylation | Nucleophilic substitution, Amide coupling, Buchwald-Hartwig coupling |
| Lactam Carbonyl | 5 | Reduction, Ring-opening | Hydride reduction, Hydrolysis |
Q & A
Q. What are the common synthetic routes for 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one, and how are intermediates characterized?
Synthesis typically involves multistep reactions, such as condensation of cyclic ketones with diamines or rearrangements of oxime derivatives. For example, spirocyclic compounds with similar frameworks (e.g., 1,4-Diaza-spiro[5.5]undecan-3-one) are synthesized via cyclization reactions using reagents like 2-Oxa-spiro[3.4]octane-1,3-dione and benzothiazol-2-yl-amines . Characterization of intermediates includes:
Q. What spectroscopic and computational methods are critical for confirming the spirocyclic structure?
- X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated in studies of analogous azaspiro compounds (e.g., 4-Azatricyclo[4.3.1.1]undecan-5-one) .
- Dynamic NMR can detect ring-flipping behavior in spiro systems.
- DFT calculations predict optimized geometries and compare experimental vs. theoretical bond lengths/angles .
Q. How does the spirocyclic framework influence physicochemical properties?
The rigid spiro architecture reduces conformational flexibility, enhancing metabolic stability and binding selectivity. For example, derivatives like 3-oxa-9-azaspiro[5.5]undecane hydrochloride exhibit improved solubility and bioavailability due to balanced lipophilicity from the oxygen and nitrogen heteroatoms .
Advanced Research Questions
Q. How can contradictory crystallographic and spectroscopic data on spirocyclic conformers be resolved?
Contradictions often arise from dynamic equilibria between chair and boat conformations in solution. Strategies include:
Q. What mechanistic insights explain stereochemical outcomes in spirocyclic compound synthesis?
Stereoselectivity is influenced by:
- Steric effects : Bulky groups (e.g., benzothiazol-2-yl) direct nucleophilic attack to less hindered positions .
- Electronic effects : Electron-withdrawing substituents stabilize transition states during cyclization.
- Catalytic control : Chiral catalysts or templates can enforce axial chirality, as seen in the synthesis of (3R,3S,6S,9R)-configured azaspiro compounds .
Q. How can researchers address discrepancies in bioactivity data across spirocyclic analogs?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., R-groups on benzothiazole moieties) and correlate changes with activity .
- Pharmacophore modeling to identify critical hydrogen-bond acceptors/donors in the spiro core.
- Metabolic profiling to rule out off-target effects or degradation products .
Methodological Recommendations
- For synthesis : Prioritize microwave-assisted or flow chemistry to enhance yields of spirocyclic intermediates .
- For structural analysis : Combine X-ray crystallography with solid-state NMR to resolve polymorphism issues .
- For data conflicts : Apply the FAIR (Findable, Accessible, Interoperable, Reusable) principles to ensure reproducibility, as outlined in open-data guidelines for chemical research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
